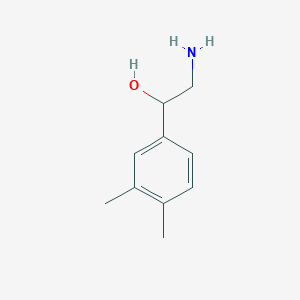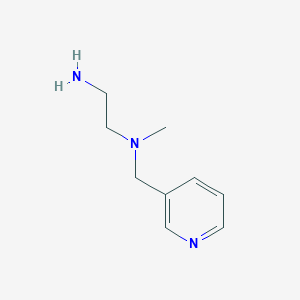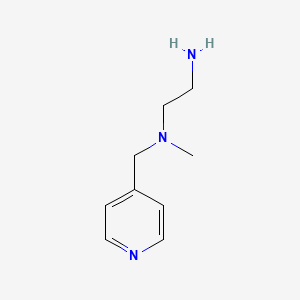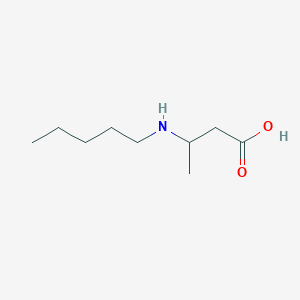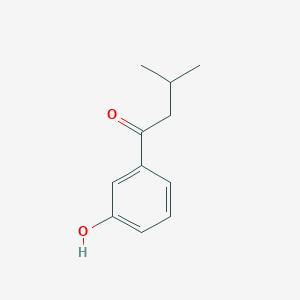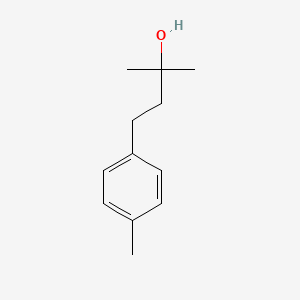
4-(2-Methoxyphenyl)-1H-pyrazole
Vue d'ensemble
Description
4-(2-Methoxyphenyl)-1H-pyrazole is a useful research compound. Its molecular formula is C10H10N2O and its molecular weight is 174.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(2-Methoxyphenyl)-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Methoxyphenyl)-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Tautomerism and Crystallography
4-(2-Methoxyphenyl)-1H-pyrazole has been studied for its tautomerism and crystal structure. For example, compounds similar to 4-(2-Methoxyphenyl)-1H-pyrazole have been analyzed using X-ray crystallography and NMR spectroscopy, revealing insights into their tautomerism in both solution and solid states (Cornago et al., 2009). Additionally, the structures of some new 1H-pyrazole derivatives have been determined using spectroscopic methods and X-ray structure analysis, which provides valuable information on their molecular arrangement and interactions (Wang et al., 2013).
Synthesis and Chemical Properties
The synthesis of pyrazole derivatives, including those related to 4-(2-Methoxyphenyl)-1H-pyrazole, has been a focus of research due to their chemical and pharmacological potential. These studies involve the exploration of various synthetic routes and the characterization of the resulting compounds (Fedotov et al., 2022). The reaction mechanisms for forming these compounds have been investigated, along with their spectroscopic characterization, providing insights into their molecular behavior (Levai et al., 2007).
Pharmaceutical Applications
Research into the potential pharmaceutical applications of pyrazole derivatives has shown that they exhibit significant biological activities. For instance, some derivatives demonstrate anticancer activity, underscoring their potential in medicinal chemistry (Ratković et al., 2016). Furthermore, the antimicrobial activity of certain pyrazoline and amino cyanopyridine derivatives of vanillin has been explored, revealing their therapeutic potential (Dangar et al., 2014).
Materials Science and Corrosion Inhibition
In materials science, pyrazole derivatives are studied for their potential as corrosion inhibitors. They have been found to be effective in protecting mild steel in acidic environments, indicating their utility in industrial applications (Paul et al., 2020). This research provides valuable insights into the development of new materials and coatings for corrosion resistance.
Coordination Chemistry
Pyrazole-based compounds are also investigated in coordination chemistry. Their ability to form hydrogen-bound coordination polymers and to interact with metal ions is of particular interest, as it opens avenues for creating novel materials with specific properties (Bergner et al., 2008).
Propriétés
IUPAC Name |
4-(2-methoxyphenyl)-1H-pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-13-10-5-3-2-4-9(10)8-6-11-12-7-8/h2-7H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFCMYAIYTKTCJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CNN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methoxyphenyl)-1H-pyrazole | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

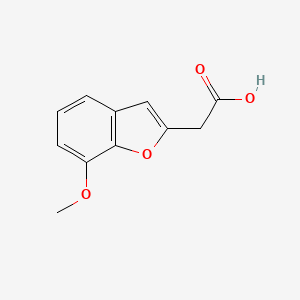
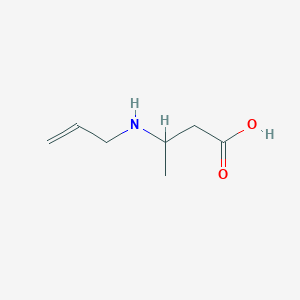

![Butanoic acid, 3-[(1-methylethyl)amino]-](/img/structure/B7848038.png)
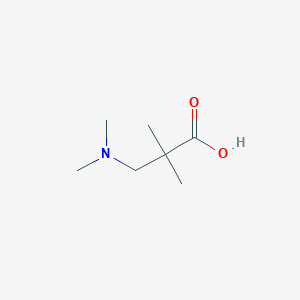
![N-[2-(Dimethylamino)ethyl]-N-methyl-glycine](/img/structure/B7848065.png)
